Resolvin D3

Catalog No.
S925175
CAS No.
916888-47-6
M.F
C22H32O5
M. Wt
376.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Resolvin D3

CAS Number

916888-47-6

Product Name

Resolvin D3

IUPAC Name

(4S,5Z,7E,9E,11R,13Z,15E,17S,19Z)-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic acid

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C22H32O5/c1-2-3-7-12-19(23)14-10-6-11-15-20(24)13-8-4-5-9-16-21(25)17-18-22(26)27/h3-11,13-14,16,19-21,23-25H,2,12,15,17-18H2,1H3,(H,26,27)/b5-4+,7-3-,11-6-,13-8+,14-10+,16-9-/t19-,20-,21+/m0/s1

InChI Key

QBTJOLCUKWLTIC-UZAFJXHNSA-N

SMILES

CCC=CCC(C=CC=CCC(C=CC=CC=CC(CCC(=O)O)O)O)O

Synonyms

RvD3

Canonical SMILES

CCC=CCC(C=CC=CCC(C=CC=CC=CC(CCC(=O)O)O)O)O

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCC(=O)O)O)O)O

Resolvin D3 (RvD3) is a specialized lipid molecule belonging to the resolvin family, which are potent mediators derived from omega-3 fatty acids, specifically eicosapentaenoic acid (EPA) []. While research is ongoing, resolvins have emerged as promising targets in resolving inflammation, a key factor in many chronic diseases. Here's a breakdown of current scientific research applications of Resolvin D3:

Anti-inflammatory Properties

One of the most studied aspects of Resolvin D3 is its potential to regulate inflammation. In vivo studies have shown that RvD3 administration can promote the resolution of inflammation by stimulating the clearance of inflammatory cells and promoting tissue repair []. This makes it a potential therapeutic target for conditions like chronic obstructive pulmonary disease (COPD) and atherosclerosis, where chronic inflammation plays a significant role [, ].

Resolvin D3 and Neuroprotection

Emerging research suggests that Resolvin D3 might have neuroprotective properties. Studies have shown that RvD3 can protect neurons from damage caused by ischemic stroke and Alzheimer's disease in animal models [, ]. These findings highlight the potential of RvD3 in treating neurological disorders.

Resolvin D3 is a bioactive lipid mediator derived from docosahexaenoic acid, which plays a crucial role in the resolution of inflammation. It was first identified in inflammatory exudates from mice and is known for its ability to modulate immune responses and promote healing processes. The complete chemical structure of Resolvin D3 is defined as 4S, 11R, 17S-trihydroxydocosa-5Z, 7E, 9E, 13Z, 15E, 19Z-hexaenoic acid. This compound belongs to a larger family of resolvins, which are important in the resolution phase of inflammation and tissue repair .

Typical of lipid mediators. Key reactions include:

  • Oxidation: Involves the conversion of the hydroxyl groups to carbonyls.
  • Reduction: Can reduce double bonds or convert carbonyls back to alcohols.
  • Substitution: The hydroxyl groups can participate in substitution reactions, influencing biological activity.

The synthesis of Resolvin D3 often employs specific reactions such as the Suzuki–Miyaura cross-coupling reaction, which is pivotal in constructing its complex structure .

Resolvin D3 exhibits several significant biological activities:

  • Anti-inflammatory Effects: It reduces neutrophil infiltration and promotes macrophage efferocytosis (the process by which dead cells are cleared) during inflammation resolution .
  • Tissue Repair: Enhances the healing of tissues by promoting angiogenesis and reducing oxidative stress .
  • Immune Modulation: Influences various immune cells, including macrophages and T-cells, to restore homeostasis after inflammatory responses .

These activities underscore its potential therapeutic applications in inflammatory diseases.

The synthesis of Resolvin D3 has been achieved through several methods:

  • Total Synthesis: A notable method involves the Suzuki–Miyaura cross-coupling reaction between C1–C8 borane and C9–C22 iodoolefin. This method allows for precise control over stereochemistry and yields high purity products .
  • Sequential Reactions: The synthesis can also include sequential Wittig reactions to generate necessary intermediates before final assembly into Resolvin D3 .

These synthetic strategies highlight the complexity involved in producing bioactive lipid mediators.

Resolvin D3 has several promising applications:

  • Therapeutics for Inflammatory Diseases: Its ability to resolve inflammation makes it a candidate for treating conditions such as arthritis, asthma, and cardiovascular diseases .
  • Research Tool: Used in studies to understand the mechanisms of inflammation resolution and immune response modulation .
  • Potential Drug Development: As a signaling molecule, it may lead to new drugs aimed at enhancing resolution pathways in chronic inflammatory diseases .

Research on Resolvin D3 interactions has revealed its role in various biological pathways:

  • Receptor Binding: Resolvin D3 interacts with specific receptors on immune cells, influencing their behavior during inflammation resolution.
  • Synergistic Effects with Other Mediators: Studies indicate that it may work synergistically with other lipid mediators like protectins and maresins to enhance anti-inflammatory effects .

These interactions are crucial for understanding its full therapeutic potential.

Resolvin D3 shares structural and functional similarities with other lipid mediators. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Features
Resolvin D1Derived from docosahexaenoic acid with different stereochemistryPrimarily involved in early stages of inflammation resolution
Resolvin E1Similar structure but derived from eicosapentaenoic acidMore potent in certain types of inflammatory responses
Protectin D1Contains additional hydroxyl groups compared to Resolvin D3Plays a role in neuroprotection and tissue healing
Maresin 1Shares some structural features but has different functional groupsKnown for its regenerative properties in tissues

Resolvin D3's unique stereochemistry and specific role in late-phase inflammation resolution distinguish it from these similar compounds, emphasizing its importance in therapeutic contexts .

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

376.22497412 g/mol

Monoisotopic Mass

376.22497412 g/mol

Heavy Atom Count

27

Wikipedia

Resolvin D3

Dates

Modify: 2024-04-14
1.Hong, S.,Gronert, K.,Devchand, P.R., et al. Novel docosatrienes and 17S-resolvins generated from docosahexaenoic acid in murine brain, human blood, and glial cells. Autacoids in anti-inflammation. The Journal of Biological Chemisty 278(17), 14677-14687

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